molecular formula C41H59N5O9 B1448975 Boc-Lys(Fmoc)-Leu-Ala-Leu-OH CAS No. 250290-84-7

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

Cat. No. B1448975
CAS RN: 250290-84-7
M. Wt: 765.9 g/mol
InChI Key: OMSPHYGVMZPCJZ-OPPLUPLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (Boc-Lys-Leu-Ala-Leu-OH) is an amino acid peptide sequence composed of five amino acids. It is a synthetic peptide that is commonly used in laboratory experiments to study the structure, function, and biochemical and physiological effects of peptides. Boc-Lys-Leu-Ala-Leu-OH is a highly versatile peptide that has been used in a variety of research applications, including drug discovery, protein engineering, and biochemistry.

Scientific Research Applications

Peptide Synthesis

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH: is extensively used in the field of peptide synthesis. The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups serve as protective groups for amino acids during the synthesis process. They are particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group can be removed by piperidine in DMF, allowing for the sequential addition of amino acids to form the desired peptide chain .

Drug Development

In medicinal chemistry, this compound is a building block for the preparation of peptides that can be modified at the lysine side chain. These peptides may have potential therapeutic applications, including the development of new drugs .

Biochemical Research

The compound finds its application in biochemical research, particularly in studying protein structure and function. It can be used to synthesize peptides that mimic parts of proteins, which are then used to investigate protein interactions and enzymatic activities .

Material Science

In materials science, peptides containing Boc-Lys(Fmoc)-Leu-Ala-Leu-OH can be used to create self-assembling materials. These materials have applications in creating nanofibers, hydrogels, and other nanostructures that could be used for drug delivery systems or tissue engineering scaffolds .

Analytical Chemistry

Analytical chemists utilize this compound to develop new methods for peptide analysis. It can be used as a standard to calibrate and develop chromatographic techniques, such as HPLC, ensuring accurate peptide quantification and identification .

Environmental Science

While not directly used in environmental science, peptides synthesized using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH can be employed in environmental biotechnology. For instance, they can be part of biosensors that detect environmental pollutants or part of systems designed to bioremediate contaminated sites .

Molecular Biology

In molecular biology, this compound is used to study protein-protein interactions, post-translational modifications, and other cellular processes. It enables the synthesis of peptides that can act as substrates or inhibitors of enzymes, helping to elucidate their biological pathways .

Chemical Engineering

In chemical engineering, Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is used in the design of processes for large-scale peptide synthesis. Its protective groups are key in optimizing reaction conditions and improving yields, which is crucial for industrial production .

Mechanism of Action

Peptides like “Boc-Lys(Fmoc)-Leu-Ala-Leu-OH” are often used in research as tools to probe biological systems. They can be designed to interact with specific proteins or other molecules in a cell, and their effects can provide insights into the roles of these targets. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used in peptide synthesis to protect amine groups and are removed during or after synthesis .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPHYGVMZPCJZ-OPPLUPLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H59N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.